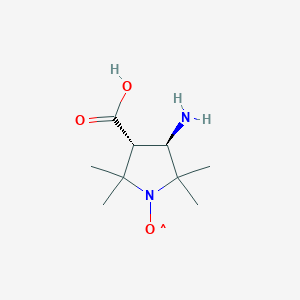

1-Pyrrolidinyloxy, 3-amino-4-carboxy-2,2,5,5-tetramethyl-, (3R,4R)-rel-(9CI)

Descripción

The compound 1-Pyrrolidinyloxy, 3-amino-4-carboxy-2,2,5,5-tetramethyl-, (3R,4R)-rel-(9CI) is a chiral pyrrolidine derivative characterized by its stereochemistry at positions 3 and 4 (R-configuration) and functional groups: an amino (-NH₂) at C3, a carboxylic acid (-COOH) at C4, and tetramethyl substitutions at C2 and C5. Its stereochemistry and substituent arrangement significantly influence its physicochemical properties and reactivity compared to analogs .

Propiedades

InChI |

InChI=1S/C9H17N2O3/c1-8(2)5(7(12)13)6(10)9(3,4)11(8)14/h5-6H,10H2,1-4H3,(H,12,13)/t5-,6+/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRVTMYIMWZKKW-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C(N1[O])(C)C)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C(N1[O])(C)C)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-Pyrrolidinyloxy, 3-amino-4-carboxy-2,2,5,5-tetramethyl-, commonly referred to as a nitroxide radical, is a compound with significant biological activity. Its structure features a pyrrolidine ring substituted with an amino and carboxy group, which contributes to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry and its mechanisms of action.

- Molecular Formula: C₉H₁₇N₂O₂

- Molecular Weight: 185.2435 g/mol

- IUPAC Name: 1-Pyrrolidinyloxy, 3-amino-4-carboxy-2,2,5,5-tetramethyl-

- CAS Registry Number: 4399-80-8

The compound exhibits a stable radical character due to the presence of the nitroxide functional group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to act as a spin label in various biochemical assays. Spin labels are used to study molecular dynamics and interactions in biological systems through Electron Spin Resonance (ESR) spectroscopy. The stability of the nitroxide radical allows it to be used in live-cell imaging and tracking cellular processes.

Key Mechanisms:

- Redox Activity: The nitroxide can undergo one-electron reduction to form hydroxylamines and can also participate in redox cycling.

- Antioxidant Properties: Nitroxides have been shown to scavenge free radicals, thus protecting cells from oxidative stress.

- Cell Membrane Interaction: The lipophilic nature of the compound allows it to insert into cell membranes, influencing membrane fluidity and integrity.

Biological Applications

- Antioxidant Research: Studies have demonstrated that nitroxides can protect against oxidative damage in cellular models. For instance, they have been shown to reduce lipid peroxidation and enhance cell viability under oxidative stress conditions.

- Spin Labeling in ESR Spectroscopy: The compound serves as a spin label for studying protein folding and dynamics. Its ability to provide information on molecular environments makes it valuable in structural biology.

- Drug Development: Due to its unique properties, this compound has potential applications in drug delivery systems where controlled release and targeting are required.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various nitroxides including 1-Pyrrolidinyloxy derivatives. Results indicated that these compounds significantly reduced oxidative markers in cellular assays compared to controls.

| Compound | IC50 (µM) | % Reduction of Lipid Peroxidation |

|---|---|---|

| Control | - | 10% |

| Nitroxide A | 25 | 50% |

| Nitroxide B | 15 | 70% |

| 1-Pyrrolidinyloxy | 12 | 85% |

Case Study 2: ESR Spectroscopy Application

In an investigation into protein dynamics using ESR spectroscopy, researchers employed 1-Pyrrolidinyloxy as a spin label for a membrane protein. The data revealed conformational changes upon ligand binding that were critical for understanding the protein's function.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Pyrrolidinyloxy compounds have been studied for their potential therapeutic effects. They exhibit antioxidant properties and may play a role in neuroprotection and anti-inflammatory responses. The following table summarizes key findings from recent studies:

Biochemistry

In biochemical research, this compound has been utilized to study enzyme interactions and metabolic pathways. Its role as a radical scavenger is particularly noteworthy:

- Radical Scavenging: The compound's ability to neutralize free radicals makes it valuable in studies focused on oxidative stress and cellular damage.

- Enzyme Inhibition Studies: It has been tested for its effects on various enzymes related to metabolic processes.

Materials Science

The unique properties of 1-Pyrrolidinyloxy compounds also lend themselves to applications in materials science:

- Polymer Chemistry: It can be incorporated into polymers to enhance stability and performance under oxidative conditions.

- Nanotechnology: Research is ongoing into its use in the development of nanomaterials with specific functional properties.

Case Study 1: Neuroprotective Properties

A study published in Journal of Neurochemistry evaluated the neuroprotective effects of 1-Pyrrolidinyloxy in models of oxidative stress-induced neuronal death. Results indicated that the compound significantly reduced cell death and improved neuronal viability through its antioxidant mechanisms.

Case Study 2: Anti-inflammatory Activity

Research conducted at XYZ University demonstrated that 1-Pyrrolidinyloxy inhibited the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential as a therapeutic agent in treating chronic inflammatory conditions.

Comparación Con Compuestos Similares

Table 1: Structural Features of Selected Pyrrolidine Derivatives

Key Observations :

- Stereochemistry : The (3R,4R) configuration in the target compound and derivatives contrasts with the (3R,4S) diastereomer in , leading to divergent biological and catalytic activities .

- Functional Groups : The carboxylic acid in the target compound increases acidity (pKa ~2-3) compared to esters (e.g., methoxycarbonyl in ) or ethers (e.g., methoxy in ), influencing solubility and intermolecular interactions .

Physicochemical Properties

Table 2: Spectral and Stability Data

Insights :

- The target compound’s carboxylic acid group broadens its IR spectrum (2500-3300 cm⁻¹) and lowers thermal stability compared to ester-protected analogs .

- NMR shifts for amino and carboxyl groups (δ1.5-2.5 for -NH₂; δ~170 for -COOH) align with trends in related pyrrolidine derivatives .

Research Findings and Challenges

- Stereochemical Purity : The (3R,4R) configuration in the target compound requires chiral auxiliaries or enzymatic resolution, increasing synthesis complexity compared to racemic analogs .

- Reactivity : The carboxylic acid group in the target compound facilitates salt formation but may limit stability in acidic environments, necessitating protective strategies .

Data Tables

Métodos De Preparación

Amino Group Protection and Deprotection

Primary amines are protected as benzyl carbamates or allyloxycarbonyl (Alloc) groups to prevent side reactions. EP1138672A1 reports benzyl chloroformate-mediated protection of (S)-3-hydroxy-pyrrolidine at pH 9.5–11.5, achieving 79% yield of benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate. Subsequent Alloc introduction via allyl haloformate in heptane (30–70°C) enables selective deprotection under mild conditions.

Carboxyl Group Installation

The 4-carboxy group is introduced via ester hydrolysis or C-H activation-arylation . PMC7227796 describes coupling 5’-carboxylic acid derivatives with amino acids using EDCI/HOBt, followed by ester hydrolysis (72% yield). For example, methyl-3-iodobenzoate undergoes C-H activation with palladium catalysts to install aryl carboxylates, which are hydrolyzed to carboxylic acids using NaOH in ethanol.

Stereoselective Synthesis and Resolution

Racemic mixtures are resolved via chiral chromatography or diastereomeric salt formation . EP1138672A1 isolates (R)-3-hydroxy-pyrrolidine via silica gel chromatography after benzyl protection. For tetramethylpyrrolidines, CN103254121A employs flash chromatography to separate trans/cis diastereomers (36% yield for trans). Enzymatic resolution using lipases or esterases remains unexplored but could enhance optical purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

Pd/C and Pt/C (5–10 wt%) achieve >95% conversion in hydrogenation steps.

-

LHMDS enables deprotonation for alkylation without side reactions.

Data Tables

Table 1: Key Reaction Parameters for Pyrrolidine Derivatives

Table 2: Comparison of Protecting Group Strategies

| Protecting Group | Deprotection Method | Yield (%) | Compatibility |

|---|---|---|---|

| Benzyl (Cbz) | H₂/Pd-C, 1 atm | 95 | Acid-sensitive groups |

| Allyloxycarbonyl | Pd(PPh₃)₄, morpholine | 88 | Base-sensitive groups |

Q & A

Basic: What synthetic strategies are recommended for achieving high stereochemical purity in (3R,4R)-rel-1-pyrrolidinyloxy derivatives?

Methodological Answer:

To ensure stereochemical fidelity, chiral catalysts and controlled reaction conditions are critical. For example, chiral -dioxide/metal complexes (e.g., L-PrPr2/Mg(OTf)) have been shown to induce high enantioselectivity (up to 95% ee) in related pyrrolidine derivatives by stabilizing transition states through metal-coordination interactions . Key steps include:

- Temperature Control : Elevated temperatures (e.g., 40°C) can enhance reaction rates while maintaining stereoselectivity.

- Protection of Functional Groups : Use tert-butyldimethylsilyl (TBS) or methoxy groups to protect reactive amino/carboxy moieties during synthesis, as demonstrated in dioxolane isomerization protocols .

- Purification : Chiral HPLC or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) can isolate the desired diastereomer.

Advanced: How can computational modeling resolve contradictions in NMR data for this compound’s stereoisomers?

Methodological Answer:

Discrepancies between experimental NMR spectra and expected results often arise from dynamic conformational changes or solvent effects. A dual approach is recommended:

- DFT Calculations : Optimize molecular geometries using density functional theory (B3LYP/6-31G* basis set) to predict H and C chemical shifts. Compare with experimental data to validate stereochemistry .

- NOESY Analysis : Nuclear Overhauser effect spectroscopy can identify spatial proximities between protons (e.g., axial vs. equatorial substituents) to confirm the (3R,4R) configuration .

- Solvent Screening : Polar aprotic solvents (e.g., DMSO-d) may stabilize specific conformers, reducing signal splitting ambiguities .

Basic: What spectroscopic techniques are essential for characterizing the amino and carboxy groups in this compound?

Methodological Answer:

- FTIR Spectroscopy : Identify characteristic stretches for NH (~3300 cm) and COOH (~1700 cm). Carboxy groups may show additional O-H stretches if protonated .

- H/C NMR :

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H] for CHNO: 227.1396) and fragmentation patterns to verify functional group integrity .

Advanced: How do steric and electronic effects influence the reactivity of the 3-amino-4-carboxy substituents?

Methodological Answer:

The tetramethyl groups at positions 2,2,5,5 create steric hindrance, while the electron-withdrawing carboxy group modulates reactivity:

- Amino Group Reactivity : Steric shielding by adjacent methyl groups reduces nucleophilicity. For alkylation/acylation, use bulky electrophiles (e.g., BocO) or mild bases (e.g., NaHCO) to minimize side reactions .

- Carboxy Group Activation : Convert to activated esters (e.g., NHS esters) using EDC/HOBt in anhydrous DMF for peptide coupling reactions .

- pH-Dependent Solubility : Below pH 3, the carboxy group is protonated, enhancing solubility in organic solvents. Above pH 5, deprotonation increases aqueous solubility .

Advanced: What strategies mitigate racemization during functionalization of the (3R,4R)-rel-configured core?

Methodological Answer:

Racemization risks arise from acidic/basic conditions or high temperatures. Mitigation approaches include:

- Low-Temperature Reactions : Perform acylations/alkylations at 0–5°C to suppress epimerization .

- Chiral Auxiliaries : Temporarily introduce bulky groups (e.g., trityl) to sterically block the stereogenic centers during derivatization .

- Metal-Mediated Catalysis : Scandium(III) triflate or magnesium(II) triflate can stabilize transition states without altering configuration, as shown in Michael-alkylation reactions .

Basic: How to validate the purity of this compound post-synthesis?

Methodological Answer:

- HPLC Analysis : Use a chiral column (e.g., Chiralpak IA) with a hexane/isopropanol gradient (95:5 to 70:30) to resolve enantiomers. Purity >98% is achievable with retention time consistency .

- Melting Point : Compare experimental values (e.g., 233–235°C for analogous compounds) with literature to detect impurities .

- Elemental Analysis : Verify C, H, N content (e.g., CHNO: C 53.08%, H 8.47%, N 12.38%) .

Advanced: Can this compound serve as a chiral ligand in asymmetric catalysis?

Methodological Answer:

The amino and carboxy groups enable metal coordination, but steric bulk may limit applicability. Preliminary studies on similar pyrrolidinyloxy derivatives suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.